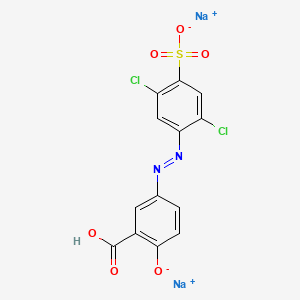

Disodium 5-((2,5-dichloro-4-sulphonatophenyl)azo)salicylate

Description

Disodium 5-((2,5-dichloro-4-sulphonatophenyl)azo)salicylate (CAS 6527-54-4), also known as C.I. Mordant Yellow 24, is an azo dye characterized by its disodium salt structure, featuring a dichlorophenyl group, a sulphonate group, and an azo (-N=N-) linkage. It is primarily used as a mordant dye, requiring a metal ion (e.g., chromium or aluminum) to form stable complexes with fabrics like wool or cotton . The compound’s industrial-grade purity (99%) and storage requirements (tightly sealed in dry, cool conditions) highlight its sensitivity to moisture and reactive substances .

Properties

CAS No. |

6527-54-4 |

|---|---|

Molecular Formula |

C13H6Cl2N2Na2O6S |

Molecular Weight |

435.1 g/mol |

IUPAC Name |

disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]-2,5-dichlorobenzenesulfonate |

InChI |

InChI=1S/C13H8Cl2N2O6S.2Na/c14-8-5-12(24(21,22)23)9(15)4-10(8)17-16-6-1-2-11(18)7(3-6)13(19)20;;/h1-5,18H,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |

InChI Key |

LJGATWRPRZTBOX-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)C(=O)O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of DISODIUM 5-[(2,5-DICHLORO-4-SULFONATOPHENYL)AZO]SALICYLATE involves the diazotization of 4-amino-2,5-dichlorobenzenesulfonic acid followed by coupling with 2-hydroxybenzoic acid . The reaction conditions typically include maintaining a low temperature to ensure the stability of the diazonium salt and using an acidic medium to facilitate the coupling reaction. Industrial production methods may involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

DISODIUM 5-[(2,5-DICHLORO-4-SULFONATOPHENYL)AZO]SALICYLATE undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo electrophilic substitution reactions due to the presence of electron-withdrawing groups like chlorine and sulfonate.

Reduction Reactions: The azo group (-N=N-) can be reduced to form corresponding amines under reductive conditions.

Oxidation Reactions: The phenolic group can undergo oxidation to form quinones under oxidative conditions.

Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1. Treatment of Inflammatory Bowel Disease (IBD)

Disodium 5-((2,5-dichloro-4-sulphonatophenyl)azo)salicylate is primarily studied for its therapeutic effects in treating inflammatory bowel diseases such as ulcerative colitis. The compound acts as a prodrug that is metabolized in the intestines to release active components that exert local anti-inflammatory effects on the intestinal mucosa.

Case Study : A study demonstrated that the compound can be administered orally or rectally, showing significant therapeutic benefits with minimized systemic absorption, thereby reducing potential side effects associated with other treatments like corticosteroids .

2. Enhanced Drug Delivery

The compound's unique structure allows for improved drug delivery mechanisms, particularly in targeting the colon. Its formulation can be optimized to ensure a higher concentration of active ingredients remains in the intestinal tract, enhancing therapeutic efficacy while reducing systemic exposure.

3. Combination Therapies

Research indicates that this compound can be used in combination with other agents to enhance treatment outcomes for IBD. For instance, it can be paired with sulfapyridine to improve the therapeutic index while minimizing side effects .

Industrial Applications

1. Pigment Production

Due to its azo structure, this compound is utilized as a pigment in various industrial applications. It provides vibrant colors and is employed in dyes for textiles and plastics.

| Application Area | Description |

|---|---|

| Textile Dyes | Used for dyeing fabrics due to its stability and colorfastness. |

| Plastic Coloring | Provides bright colors in plastic products without compromising material properties. |

Environmental Considerations

The use of azo compounds raises concerns regarding their environmental impact and potential toxicity. Studies are ongoing to assess the degradation products of this compound and their effects on ecosystems.

Mechanism of Action

The mechanism of action of DISODIUM 5-[(2,5-DICHLORO-4-SULFONATOPHENYL)AZO]SALICYLATE involves its interaction with molecular targets through its azo and phenolic groups. The azo group can undergo reduction to form amines, which can further interact with biological molecules. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Azo Dyes

Table 1: Structural and Application Comparison

Key Differences:

- Metal Coordination : The target compound lacks transition metals in its structure, relying on external mordants for fabric binding, while C.I. Direct Brown 95 incorporates copper for direct substrate interaction .

- Functional Groups : The dichloro and sulphonate groups in the target compound improve water solubility and lightfastness compared to simpler azo dyes .

Comparison with Antimicrobial Azo Derivatives

Physicochemical Properties and Stability

- Water Solubility : The sulphonate group in the target compound enhances solubility, critical for dye baths. C.I. Direct Brown 95’s multiple sulphonate groups further improve solubility but may reduce washfastness .

- Stability : The dichloro substituents in the target compound likely increase photostability, a common trait in halogenated dyes. However, its storage requirements (avoiding incompatible materials) suggest reactivity under certain conditions .

Biological Activity

Disodium 5-((2,5-dichloro-4-sulphonatophenyl)azo)salicylate (CAS Number: 6527-54-4) is an azo compound characterized by its unique molecular structure, which includes a salicylate moiety linked to a dichloro-sulphonated phenyl group via an azo linkage. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory applications and as a biological marker.

- Molecular Formula : C₁₃H₆Cl₂N₂Na₂O₆S

- Molecular Weight : Approximately 384.14 g/mol

- Solubility : Highly soluble in water due to the presence of sulphonate groups, enhancing its utility in various applications.

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects . A study highlighted its ability to inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation, suggesting potential therapeutic applications in conditions characterized by chronic inflammation.

Mutagenicity and Safety Profile

While azo compounds have been widely used in dye chemistry, there are concerns regarding their mutagenic potential. Some studies suggest that this compound may demonstrate mutagenic effects under certain conditions. Therefore, thorough evaluations are necessary to ascertain its safety for biological applications.

Cellular Interactions

This compound has been shown to interact with various cellular components. These interactions can influence metabolic pathways within cells, which may have implications for its use as a biological marker or in therapeutic settings.

Stability and Environmental Impact

Understanding the stability and degradation products of this compound is crucial for assessing its environmental impact. Studies on its behavior in biological systems indicate that it may undergo specific metabolic transformations that could affect its efficacy and safety profile.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related azo compounds:

| Compound Name | Key Features |

|---|---|

| Disodium 5-((4-sulphonatophenyl)azo)salicylate | Similar salicylate structure but different substituents |

| Disodium 4-(2-hydroxyphenylazo)-benzenesulfonate | Contains a hydroxyl group; used as a dye |

| Disodium 6-(phenylazo)-salicylic acid | Azo compound with similar salicylic acid structure |

This compound is distinct due to its specific dichlorosulfonated phenyl group, which enhances both solubility and stability compared to other azo compounds. Its colorimetric properties make it particularly valuable in detection methods requiring high sensitivity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anti-inflammatory Mechanisms : A recent study evaluated the compound's effects on inflammatory markers in vitro and demonstrated significant reductions in cytokine levels when treated with this compound at various concentrations.

- Mutagenicity Assessment : Another study assessed the mutagenic potential of this compound using bacterial assays. The results indicated a dose-dependent response, necessitating further investigation into its safety.

- Cellular Metabolism : Research involving cellular metabolism highlighted how this compound interacts with metabolic pathways, influencing cellular responses to oxidative stress.

Q & A

Q. What are the key regulatory restrictions for using this compound in laboratory settings?

Disodium 5-((2,5-dichloro-4-sulphonatophenyl)azo)salicylate is regulated under Annex XVII of the EU REACH regulation, which restricts its concentration to ≤0.1% in consumer products, including cosmetics and dyes. Researchers must verify compliance with these limits when designing experiments involving human exposure or environmental release .

Q. How can this compound be synthesized, and what are the critical reaction conditions?

Azo compounds like this are typically synthesized via diazotization and coupling reactions. For example:

- Dissolve 2,5-dichloro-4-sulphonatoaniline in acidic medium (HCl/NaNO₂) to form the diazonium salt.

- Couple with salicylic acid derivatives under controlled pH (8–10) and temperature (0–5°C).

- Purify via recrystallization using DMF-acetic acid or ethanol mixtures . Key parameters include pH control to avoid side reactions and low temperatures to stabilize the diazonium intermediate.

Q. What spectroscopic techniques are suitable for characterizing its structure?

- UV-Vis Spectroscopy : Detect absorption peaks in the visible range (400–600 nm) due to the azo (-N=N-) chromophore .

- FT-IR : Identify sulfonate (-SO₃⁻) stretches at ~1200 cm⁻¹ and phenolic -OH at ~3400 cm⁻¹.

- NMR : Use ¹³C NMR to resolve aromatic carbons and confirm substitution patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize its electronic structure for photochemical studies?

Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting absorption spectra and redox potentials. Basis sets like 6-31G(d) are recommended for geometry optimization. Compare computed HOMO-LUMO gaps with experimental UV-Vis data to validate models .

Q. What experimental and computational strategies resolve contradictions in observed vs. predicted solubility?

- Experimental : Measure solubility in aqueous buffers (pH 2–12) to assess sulfonate group ionization.

- Computational : Use COSMO-RS simulations to model solvent interactions. Discrepancies often arise from neglecting counterion effects (e.g., Na⁺) in calculations .

Q. How does the azo bond’s stability impact toxicity studies under varying pH and light conditions?

- Acidic Conditions : Protonation of the azo group increases electrophilicity, potentially forming mutagenic aromatic amines.

- UV Exposure : Photodegradation generates chlorinated byproducts; use LC-MS to track intermediates.

- Mitigation : Include antioxidants (e.g., ascorbic acid) in experimental setups to minimize degradation .

Methodological Challenges and Solutions

Q. How to address interference from sulfonate groups in chromatographic analysis?

- Ion-Pair HPLC : Use tetrabutylammonium bromide as a pairing agent to improve retention on C18 columns.

- Mobile Phase : Acetonitrile/phosphate buffer (pH 3.0) at 70:30 ratio enhances peak resolution .

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.